3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one
Description
3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes a chromen-4-one core with various substituents that contribute to its distinct chemical properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-phenacyloxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-16-25(18-9-12-22(29-2)24(13-18)30-3)26(28)20-11-10-19(14-23(20)32-16)31-15-21(27)17-7-5-4-6-8-17/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIHVLMRGDVVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a 4H-chromen-4-one core substituted at positions 2, 3, and 7. The 2-methyl group, 3-(3,4-dimethoxyphenyl) moiety, and 7-(2-oxo-2-phenylethoxy) side chain contribute to its structural complexity. The IUPAC name, 3-(3,4-dimethoxyphenyl)-2-methyl-7-phenacyloxychromen-4-one, reflects these substituents, with a molecular formula of C26H22O6 and a molecular weight of 430.4 g/mol.
Retrosynthetic Analysis
Retrosynthetic dissection suggests three key fragments:
- Chromenone core : Derived from 2-hydroxyacetophenone precursors.
- 3,4-Dimethoxyphenyl group : Introduced via Friedel-Crafts acylation or Suzuki coupling.
- Phenacyloxy side chain : Attached through nucleophilic substitution or Mitsunobu reactions.
Core Chromenone Synthesis: Baker-Venkataraman Method
Reaction Mechanism
The Baker-Venkataraman rearrangement remains the most widely used method for constructing the chromenone scaffold. As detailed in flavonoid synthesis studies, this approach involves:
- Esterification : 2-Hydroxy-4,6-dimethoxyacetophenone reacts with benzoyl chloride to form an ester intermediate.
- Claisen Rearrangement : Base-mediated intramolecular acyl transfer yields a 1,3-diketone.
- Cyclization : Acidic conditions (e.g., H2SO4) promote diketone cyclization to the chromenone core.
Optimization Data
A comparative study demonstrated that using potassium tert-butoxide instead of traditional KOH in the Claisen step increased yields from 65% to 82%. Cyclization with polyphosphoric acid at 120°C for 2 hours further improved efficiency (Table 1).
Table 1: Baker-Venkataraman Optimization Parameters
| Step | Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Esterification | Benzoyl chloride | RT | 4 h | 89 |
| Claisen | KOtBu | 0°C→RT | 12 h | 82 |
| Cyclization | Polyphosphoric acid | 120°C | 2 h | 78 |
Installation of the 7-Phenacyloxy Side Chain
Nucleophilic Aromatic Substitution
A two-step protocol from achieves side chain introduction:
- Hydroxide Activation : Treat 7-hydroxy intermediate with NaH in dry THF under N2.
- Alkylation : Add phenacyl bromide (1.2 eq) at 0°C, warm to RT, and stir for 8 hours.
- Purification : Silica gel chromatography (CH2Cl2:MeOH 20:1) affords the product in 73% yield.
Mitsunobu Reaction Alternative
For oxygen-sensitive substrates, Mitsunobu conditions prove superior:
- Reactants : 7-Hydroxy chromenone (1 eq), phenacyl alcohol (1.5 eq)
- Reagents : DIAD (1.5 eq), PPh3 (1.5 eq) in THF
- Conditions : 0°C→RT, 24 hours, 85% yield.
Integrated Synthetic Routes
Sequential Approach (Route A)
Convergent Approach (Route B)
- Prepare 3-(3,4-dimethoxyphenyl)-2-methylchromenone (Section 3).
- Synthesize phenacyloxy bromide separately.
- Couple via nucleophilic substitution (Section 4.1).
Overall Yield : 58% but fewer purification steps.
Critical Reaction Optimization Studies
Catalyst Screening in Coupling Steps
A systematic study evaluated palladium catalysts for the Suzuki step:
Table 3: Catalyst Performance Comparison
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)2 | SPhos | Toluene | 90 | 81 |
| PdCl2(PPh3)2 | XPhos | DMF | 100 | 72 |
| Pd(dba)2 | BINAP | Dioxane | 80 | 68 |
Solvent Effects in Cyclization
Polar aprotic solvents enhanced cyclization efficiency:
- DMF : 78% yield, but decomposition issues
- Dioxane : 82% yield, cleaner profile
- Toluene : 75% yield, requires higher temps (120°C)
Characterization and Analytical Data
Spectroscopic Confirmation
- δ 7.95 (s, 1H, H-5)
- δ 6.82–7.38 (m, 9H, aromatic protons)
- δ 4.59 (s, 2H, OCH2CO)
- δ 3.87/3.85 (2 × s, 6H, OCH3)
- Calculated for C26H22O6 [M+H]+: 431.1489
- Found: 431.1492
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H2O 65:35) showed 98.1% purity with tR = 12.7 min.
Challenges and Alternative Strategies
Byproduct Formation in Coupling Steps
The palladium-catalyzed steps generate 5–8% of homocoupled dimer, requiring careful column chromatography (silica gel, gradient elution).
Oxidative Stability Issues
The phenacyloxy group undergoes slow air oxidation, necessitating storage under argon with BHT stabilizer.
Scale-Up Considerations
Kilogram-Scale Production
A pilot study achieved 1.2 kg batch production using:
- Reactor : 50 L glass-lined vessel
- Cycle Time : 48 hours for Route A
- Overall Yield : 58%
- Purity : 97.3% by qNMR
Continuous Flow Alternatives
Microreactor trials demonstrated:
- 3x faster reaction times
- 12% higher yields in Suzuki step
- Reduced catalyst loading (2 mol% Pd)
Emerging Methodologies
Biocatalytic Approaches
Recent work explores lipase-mediated acylations for the phenacyloxy group, achieving 65% yield under mild conditions (pH 7.4, 37°C).
Photoredox Catalysis
Preliminary studies used Ir(ppy)3 to accelerate electron-deficient aryl couplings, reducing reaction times from 12 h to 45 min.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the 7-(2-oxo-2-phenylethoxy) group, which may result in different biological activities.
3-(3,4-dimethoxyphenyl)-2-methyl-7-hydroxy-4H-chromen-4-one: Contains a hydroxyl group instead of the 7-(2-oxo-2-phenylethoxy) group, potentially altering its chemical properties and reactivity.
Uniqueness
The presence of the 7-(2-oxo-2-phenylethoxy) group in 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, a compound belonging to the class of chromones, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- A chromone backbone
- A 3,4-dimethoxyphenyl group
- A 2-methyl substituent
- An ethoxy ketone moiety
This unique structure contributes to its biological activities, particularly in enzyme inhibition and antioxidant properties.
Antioxidant Activity
Research indicates that compounds with chromone structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which is crucial for scavenging free radicals. In vitro studies have shown that derivatives of chromones can effectively reduce oxidative stress markers in various cell lines.
Enzyme Inhibition
Several studies have evaluated the inhibitory effects of this compound on key enzymes involved in various diseases:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly relevant for neurodegenerative diseases like Alzheimer's. The compound demonstrated moderate inhibitory activity against these enzymes, with IC50 values indicating potential therapeutic relevance (IC50 values around 19.2 μM for AChE) .
- Cyclooxygenase (COX) : The compound has shown potential as an anti-inflammatory agent by inhibiting COX enzymes. Studies report moderate inhibition against COX-2, which is implicated in inflammatory processes .
- Lipoxygenase : The compound also exhibited activity against lipoxygenases (LOX), which are involved in inflammatory responses. Its dual inhibitory effect on LOX-5 and LOX-15 suggests its potential in managing inflammatory disorders .
Study 1: Antioxidant and Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant and enzyme inhibition properties of various chromone derivatives, including our compound of interest. The results indicated that the presence of electron-withdrawing groups significantly enhanced enzyme inhibition while maintaining antioxidant activity .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|---|
| This compound | 19.2 | 13.2 | Moderate |
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against cancer cell lines (MCF-7 breast cancer cells), the compound displayed significant antiproliferative effects, suggesting its potential as an anticancer agent. The study highlighted a structure-activity relationship where modifications to the phenyl ring could enhance cytotoxicity .
The biological activities of this compound can be attributed to:
- Molecular Docking Studies : Computational studies have revealed strong interactions between the compound and target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects .
- Electron Donation : The methoxy groups facilitate electron donation, increasing the compound's reactivity towards free radicals and contributing to its antioxidant capacity .
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, and how can yield be improved?
The synthesis typically involves multi-step reactions starting with the formation of the chromen-4-one core, followed by functionalization of the 3- and 7-positions. Key steps include:
- Core formation : Condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., BF₃·OEt₂ catalysis) to construct the chromenone backbone .
- Substituent introduction : Electrophilic substitution at the 3-position using 3,4-dimethoxyphenyl groups and nucleophilic aromatic substitution at the 7-position with 2-oxo-2-phenylethoxy groups.
- Yield optimization : Catalytic methods (e.g., phase-transfer catalysts) and solvent selection (polar aprotic solvents like DMF) improve reaction efficiency. Purification via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization enhances purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Key signals include the chromen-4-one carbonyl (δ ~177 ppm in ¹³C NMR) and methoxy protons (δ 3.8–4.0 ppm in ¹H NMR). Coupling patterns (e.g., doublets for aromatic protons) confirm substitution positions .
- FTIR : Absorbances at 1640–1670 cm⁻¹ (C=O stretch) and 1240–1280 cm⁻¹ (aryl ether C-O) validate core and substituent integrity .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula and detects isotopic patterns for halogens or sulfur .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram- bacteria), anti-inflammatory effects via COX-2 inhibition assays, and cytotoxicity using MTT/PI staining in cancer cell lines .
- Dose-response curves : EC₅₀/IC₅₀ values are calculated to assess potency. Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation?
- Single-crystal X-ray diffraction (SCXRD) : SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and π-π stacking interactions. For example, the dihedral angle between the chromenone core and 3,4-dimethoxyphenyl group informs steric effects .
- Disorder modeling : Partial occupancy refinement addresses disordered solvent or substituents, ensuring accurate thermal parameter (B-factor) assignments .
Q. What strategies address contradictions in biological activity data across studies?
- Meta-analysis : Compare results across cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific effects. Confounding factors (e.g., serum content in media) are controlled via standardized protocols .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., kinase inhibition). Discrepancies in IC₅₀ values may arise from off-target effects, resolved via selectivity profiling .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
- Electron-withdrawing/donating groups : Compare trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups at the 2-position. Trifluoromethyl enhances lipophilicity (logP) and membrane permeability, impacting bioavailability .
- Steric effects : Bulky 7-(2-oxo-2-phenylethoxy) groups may hinder binding to hydrophobic enzyme pockets. Docking studies (AutoDock Vina) quantify steric clashes with target proteins .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 oxidation). High TPSA (>80 Ų) correlates with poor blood-brain barrier penetration .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity. Structural alerts (e.g., reactive α,β-unsaturated ketones) are flagged for further in vitro validation .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Yield Optimization
| Step | Reaction Condition | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Core Formation | BF₃·OEt₂, 110°C | Toluene | 63–68 |
| Methoxy Introduction | NaH, DMF | 4-Methoxyphenyl bromide | 75–80 |
| Final Etherification | K₂CO₃, Acetone | 2-Oxo-2-phenylethyl chloride | 60–66 |
| Data compiled from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
